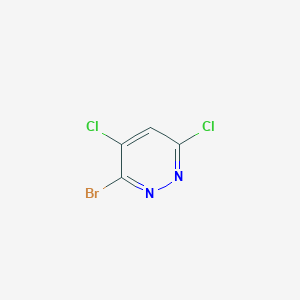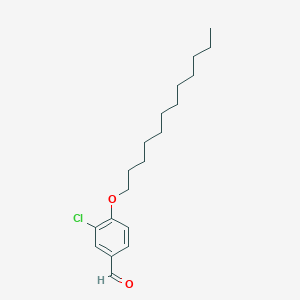![molecular formula C20H26O4 B14080321 6H-Dibenzo[b,d]pyran-2-carboxylicacid, 6a,7,10,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-3-propyl-, (6aR,10aR)- CAS No. 63953-77-5](/img/structure/B14080321.png)
6H-Dibenzo[b,d]pyran-2-carboxylicacid, 6a,7,10,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-3-propyl-, (6aR,10aR)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Dibenzo[b,d]pyran-2-carboxylic acid, 6a,7,10,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-3-propyl-, (6aR,10aR)- is a complex organic compound with a unique structure. It belongs to the class of dibenzopyrans, which are known for their diverse chemical properties and applications. This compound is characterized by its multiple ring structure and the presence of various functional groups, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Dibenzo[b,d]pyran-2-carboxylic acid, 6a,7,10,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-3-propyl-, (6aR,10aR)- involves several steps, starting from simpler organic molecules. The process typically includes:
Formation of the Dibenzopyran Core: This is achieved through a series of cyclization reactions.
Functional Group Modifications: Introduction of the hydroxy, carboxylic acid, and other functional groups through various organic reactions such as oxidation and reduction.
Stereochemical Control: Ensuring the correct stereochemistry (6aR,10aR) through the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve:
Bulk Synthesis: Using large-scale reactors to carry out the cyclization and functional group modification reactions.
Purification: Techniques such as crystallization, distillation, and chromatography to isolate the desired product.
Quality Control: Ensuring the purity and correct stereochemistry through analytical methods like NMR and HPLC.
Analyse Chemischer Reaktionen
Types of Reactions
6H-Dibenzo[b,d]pyran-2-carboxylic acid, 6a,7,10,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-3-propyl-, (6aR,10aR)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with others, such as halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
6H-Dibenzo[b,d]pyran-2-carboxylic acid, 6a,7,10,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-3-propyl-, (6aR,10aR)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6H-Dibenzo[b,d]pyran-2-carboxylic acid, 6a,7,10,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-3-propyl-, (6aR,10aR)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: Modulation of signaling pathways involved in inflammation, oxidative stress, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Δ9-Tetrahydrocannabinol (THC): Shares a similar dibenzopyran core but differs in functional groups and stereochemistry.
Cannabinol (CBN): Another related compound with a similar structure but different biological activities.
Parahexyl: A synthetic cannabinoid with structural similarities.
Uniqueness
6H-Dibenzo[b,d]pyran-2-carboxylic acid, 6a,7,10,10a-tetrahydro-1-hydroxy-6,6,9-trimethyl-3-propyl-, (6aR,10aR)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63953-77-5 |
|---|---|
Molekularformel |
C20H26O4 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid |
InChI |
InChI=1S/C20H26O4/c1-5-6-12-10-15-17(18(21)16(12)19(22)23)13-9-11(2)7-8-14(13)20(3,4)24-15/h7,10,13-14,21H,5-6,8-9H2,1-4H3,(H,22,23)/t13-,14-/m1/s1 |
InChI-Schlüssel |
NIVFVXYHFPSETN-ZIAGYGMSSA-N |
Isomerische SMILES |
CCCC1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1C(=O)O)O |
Kanonische SMILES |
CCCC1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine](/img/structure/B14080247.png)
![(1S)-5,5',6,6',7,7',8,8'-octahydro-3,3'-bis[2,4,6-tris(1-Methylethyl)phenyl]-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B14080250.png)


![1H-Indole, 1-[(1,1-dimethylethyl)dimethylsilyl]-5-iodo-](/img/structure/B14080258.png)

![7-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14080276.png)

![(3aS,7aS)-1,3-Bis(4-bromobenzyl)-2-((Z)-but-2-en-1-yl)-2-chlorooctahydro-1H-benzo[d][1,3,2]diazasilole](/img/structure/B14080285.png)


![1-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080302.png)
![7-Fluoro-1-(3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080310.png)
